![molecular formula C14H14BrNO2 B2379254 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol CAS No. 196081-75-1](/img/structure/B2379254.png)
2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)amino]methyl)-6-methoxyphenol, also known as 2-BAMP, is a synthetic compound that has been studied for its potential biomedical applications. It is a phenolic compound and has a brominated phenyl ring attached to an aminomethyl group. The compound has been studied for its potential use in drug delivery, cancer therapy, and gene therapy. It has also been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
Scientific Research Applications
Antibacterial and Antioxidant Activities
- A study by Oloyede-Akinsulere et al. (2018) synthesized and characterized various substituted tridentate salicylaldimines, including a methoxy-substituted compound similar to 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol. They found that the methoxy-substituted compound exhibited the highest antibacterial and antioxidant activities.
Antioxidant Activity in Marine Algae
- Li et al. (2011) isolated and identified 19 bromophenols, including compounds structurally related to 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol, from the marine red alga Rhodomela confervoides. Most of these compounds exhibited potent antioxidant activities stronger than or comparable to positive controls such as butylated hydroxytoluene (BHT) and ascorbic acid (Li et al., 2011).
Spectroscopic and Chemical Analysis
- Demircioğlu et al. (2019) conducted a comprehensive study on a compound closely related to 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol, focusing on its spectroscopic characteristics and chemical activities. They employed various techniques like FT-IR, UV–Vis, and X-ray diffraction, alongside computational methods, to understand the molecular properties of the compound (Demircioğlu et al., 2019).
Synthesis of Related Compounds
- A study by Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents. This compound shares structural similarities with 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol (Xu & He, 2010).
Structure and Properties of Similar Compounds
- Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction route, including 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. These compounds have structural elements in common with 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol and their study provides insights into their stability and interactions (Ajibade & Andrew, 2021).
properties
IUPAC Name |
2-[(4-bromoanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-8,16-17H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTKTNHSIZBRRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2379171.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)
![N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2379177.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)


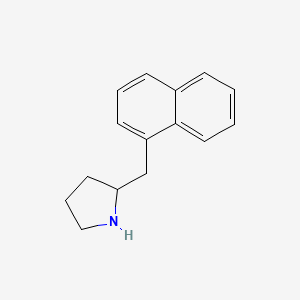
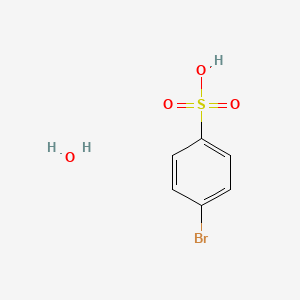
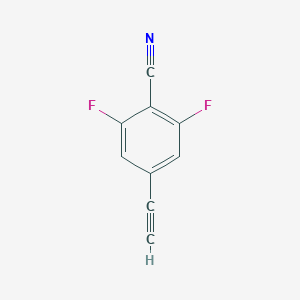

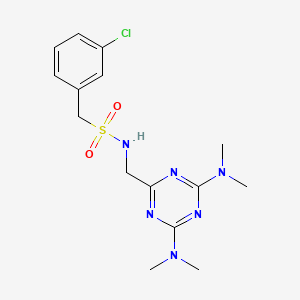

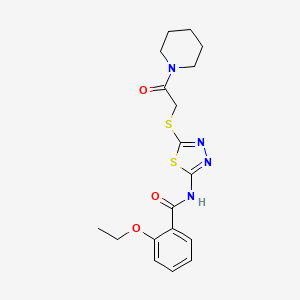
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)